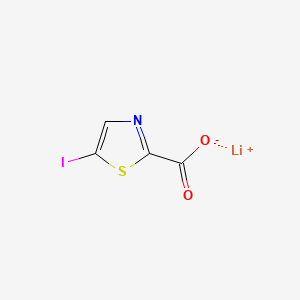
(Prop-1-yn-1-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Prop-1-yn-1-yl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a propynyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Prop-1-yn-1-yl)boronic acid typically involves the borylation of propyne. One common method is the palladium-catalyzed borylation of propyne using bis(pinacolato)diboron as the boron source. The reaction is carried out under mild conditions, often at room temperature, in the presence of a base such as potassium acetate. The general reaction scheme is as follows:
Propyne+B2(pin)2Pd catalyst(Prop-1-yn-1-yl)boronic acid
Industrial Production Methods
Industrial production of this compound may involve similar borylation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product is crucial and typically involves techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
(Prop-1-yn-1-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate are common oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes or other reduced boron compounds.
Substitution: Biaryl or alkenyl products, depending on the coupling partner.
科学的研究の応用
(Prop-1-yn-1-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential in drug delivery systems and as a component of therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and sensors.
作用機序
The mechanism of action of (Prop-1-yn-1-yl)boronic acid in various reactions involves the interaction of the boronic acid group with other functional groups or catalysts. In Suzuki-Miyaura coupling, for example, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The molecular targets and pathways involved depend on the specific reaction and application.
類似化合物との比較
Similar Compounds
Phenylboronic acid: Another boronic acid with a phenyl group instead of a propynyl group.
Vinylboronic acid: Contains a vinyl group attached to the boronic acid moiety.
Allylboronic acid: Features an allyl group in place of the propynyl group.
Uniqueness
(Prop-1-yn-1-yl)boronic acid is unique due to the presence of the propynyl group, which imparts distinct reactivity and properties compared to other boronic acids. The triple bond in the propynyl group can participate in additional reactions, such as cycloadditions, making it a versatile compound in synthetic chemistry.
特性
分子式 |
C3H5BO2 |
|---|---|
分子量 |
83.88 g/mol |
IUPAC名 |
prop-1-ynylboronic acid |
InChI |
InChI=1S/C3H5BO2/c1-2-3-4(5)6/h5-6H,1H3 |
InChIキー |
BHEPPRJROHTIQA-UHFFFAOYSA-N |
正規SMILES |
B(C#CC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


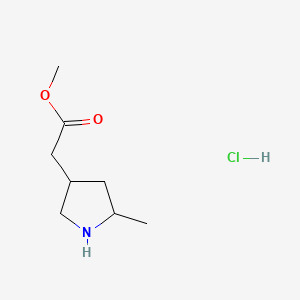
![1-{[(Tert-butoxy)carbonyl]amino}-3,4-dimethylcyclopent-3-ene-1-carboxylic acid](/img/structure/B15296642.png)
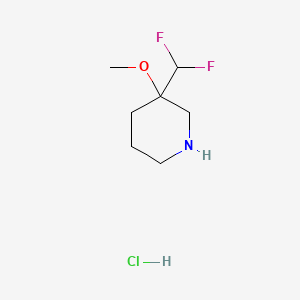
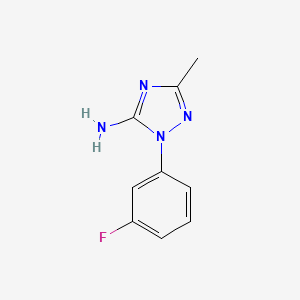
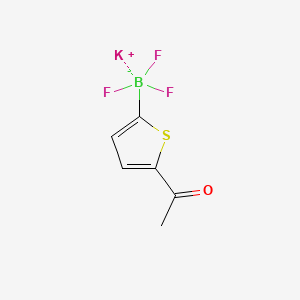
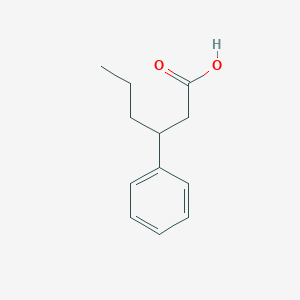
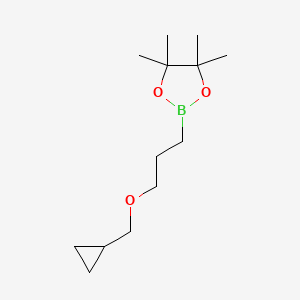
![2-[(2R)-1,4-bis[(tert-butoxy)carbonyl]piperazin-2-yl]acetic acid](/img/structure/B15296659.png)
![tert-butyl N-{5-thiaspiro[3.5]nonan-8-yl}carbamate](/img/structure/B15296660.png)
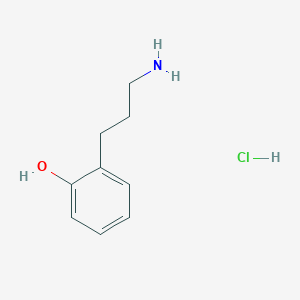

![4-[1-(Aminomethyl)cyclobutyl]pyridin-2-ol dihydrobromide](/img/structure/B15296674.png)
![4-fluoro-N-phenylbicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B15296690.png)
